(+)-Menthofuran

Description

Properties

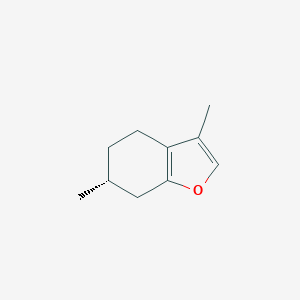

IUPAC Name |

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17957-94-7 | |

| Record name | (+)-Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17957-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENTHOFURAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Conversion of Pulegone to (+)-Menthofuran in Peppermint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (+)-menthofuran from (+)-pulegone in peppermint (Mentha x piperita). It details the key enzyme involved, the reaction mechanism, experimental protocols for its study, and the impact of genetic modifications on the metabolic pathway. This document is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Peppermint essential oil is a complex mixture of monoterpenes, with (-)-menthol being the most commercially significant component. The quality of peppermint oil is, in part, determined by the concentration of certain undesirable compounds, including this compound.[1] This furanoid monoterpene is derived from the precursor (+)-pulegone, a key branch-point intermediate in the monoterpene biosynthetic pathway.[2][3] The conversion of (+)-pulegone to this compound is a critical step that diverts the metabolic flux away from the production of (-)-menthol.[4] Understanding the enzymatic basis of this conversion is crucial for developing strategies to improve the quality of peppermint oil through metabolic engineering.

The biosynthesis of this compound from (+)-pulegone is catalyzed by the enzyme this compound synthase (MFS).[1] This enzyme has been identified as a cytochrome P450-dependent monooxygenase.[1][2] Cytochrome P450 enzymes are a large and diverse group of heme-containing proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds.[5][6] In plants, they are key players in the biosynthesis of secondary metabolites, including terpenoids.[6][7]

The Biosynthetic Pathway: From Pulegone to Menthofuran

The conversion of (+)-pulegone to this compound is a multi-step process initiated by the hydroxylation of the substrate. The reaction is catalyzed by this compound synthase (EC 1.14.13.104) and requires NADPH and molecular oxygen as co-substrates.[8][9]

The proposed mechanism involves the following steps:

-

Hydroxylation: this compound synthase hydroxylates the C9 (syn-methyl group) of (+)-pulegone.[1][10]

-

Intramolecular Cyclization: The resulting 9-hydroxypulegone spontaneously undergoes an intramolecular cyclization to form a hemiketal intermediate.[1][10]

-

Dehydration: The hemiketal intermediate then dehydrates to yield the final product, this compound.[1][10]

This biosynthetic pathway represents a significant branch point in peppermint monoterpene metabolism, competing with the reduction of (+)-pulegone to (-)-menthone, which is a precursor to (-)-menthol.[2][3]

Quantitative Data on Menthofuran Biosynthesis

The expression level of the gene encoding this compound synthase has a direct impact on the accumulation of this compound and its precursor, (+)-pulegone, in peppermint leaves. Genetic modification studies have provided valuable quantitative data on this relationship.

| Plant Line | Genetic Modification | Relative Menthofuran Content (%) | Relative Pulegone Content (%) | Reference |

| Wild-Type (Control) | - | 100 | 100 | [8] |

| MFS Overexpression | Sense construct of MFS gene | Increased | Increased | [8] |

| MFS Co-suppression | Sense construct of MFS gene | Decreased | Decreased | [8] |

| MFS Antisense | Antisense construct of MFS gene | ~50% of wild-type | ~50% of wild-type | [11] |

Note: The exact quantitative changes can vary between transgenic lines and environmental conditions. The general trend observed is a coordinated change in both menthofuran and pulegone levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Preparation of Microsomes from Peppermint Oil Glands

Microsomal preparations are essential for in vitro characterization of membrane-bound enzymes like cytochrome P450s.

Protocol:

-

Isolation of Oil Gland Secretory Cells: Isolate secretory cells from young peppermint leaves by gentle abrasion.

-

Homogenization: Homogenize the isolated cells in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 250 mM sucrose, 10 mM 2-mercaptoethanol, and 1 mM EDTA).

-

Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 10 minutes to remove cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes to pellet the microsomal membranes.

-

-

Resuspension: Resuspend the microsomal pellet in a minimal volume of the homogenization buffer.

-

Storage: Store the microsomal preparation at -80°C until use.

This compound Synthase Enzyme Assay

This assay measures the in vitro activity of MFS in microsomal preparations.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

(+)-Pulegone (substrate) in a suitable solvent (e.g., 1 µM to 10 µM)

-

100 mM phosphate buffer (pH 7.4)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 0 to 60 minutes) with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate or acetonitrile) to precipitate the proteins.

-

Extraction and Analysis:

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the product, this compound.

-

Analyze the supernatant by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Functional Expression of this compound Synthase in Saccharomyces cerevisiae

Heterologous expression in yeast is a powerful tool for characterizing the function of plant enzymes.

Protocol:

-

Gene Cloning: Clone the full-length cDNA of the this compound synthase gene into a yeast expression vector (e.g., under the control of a galactose-inducible promoter).

-

Yeast Transformation: Transform a suitable S. cerevisiae strain with the expression vector.

-

Culture and Induction:

-

Grow the transformed yeast cells in a selective medium.

-

Induce the expression of the MFS gene by adding galactose to the culture medium.

-

-

Microsome Preparation: Prepare microsomes from the induced yeast cells as described in section 4.1.

-

Enzyme Assay: Perform the this compound synthase enzyme assay as described in section 4.2 using the yeast-derived microsomes.

Extraction and Analysis of Peppermint Essential Oil by GC-MS

This protocol is for the analysis of the monoterpene composition of peppermint leaves.

Protocol:

-

Sample Preparation: Harvest and dry peppermint leaves. Grind the dried leaves into a fine powder.

-

Hydrodistillation: Subject a known amount of the ground leaf material to hydrodistillation using a Clevenger-type apparatus for approximately 1-3 hours.

-

Oil Collection: Collect the distilled essential oil and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

Dilute the essential oil in a suitable solvent (e.g., hexane or diethyl ether).

-

Inject an aliquot of the diluted oil into a GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or SLB-5ms).

-

Use a temperature program that allows for the separation of the monoterpene components (e.g., initial temperature of 50°C, ramped to 200-280°C).

-

Identify the components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Conclusion

The biosynthesis of this compound from (+)-pulegone in peppermint is a well-characterized enzymatic process catalyzed by the cytochrome P450 monooxygenase, this compound synthase. The detailed understanding of this pathway and the availability of robust experimental protocols are essential for research aimed at improving the quality of peppermint essential oil. The ability to manipulate the expression of the MFS gene provides a powerful tool for metabolic engineering to reduce the levels of the undesirable this compound and potentially increase the yield of the commercially valuable (-)-menthol. This technical guide serves as a foundational resource for scientists and researchers working in this area, providing both the theoretical background and the practical methodologies required for further investigation.

References

- 1. customs.go.jp [customs.go.jp]

- 2. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC Analysis of Peppermint Essential Oil on SLB®-5ms suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 5. Essential oil extraction, GC-MS analysis, and preparation of leaf extracts [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. ec.europa.eu [ec.europa.eu]

Physical and chemical properties of (+)-Menthofuran

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Menthofuran

Introduction

This compound, a monoterpenoid and a member of the 1-benzofurans class, is a naturally occurring organic compound.[1][2] It is a significant component of various essential oils, notably from mint species like peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[3][4][5] Chemically designated as (6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, this compound is recognized for its characteristic minty and somewhat musty aroma, making it relevant in the flavor and fragrance industry.[2][6]

Beyond its sensory properties, this compound is of significant interest to researchers due to its biological activities. It is a key metabolite of (+)-pulegone and is implicated in the hepatotoxicity associated with pennyroyal oil through its metabolic activation by cytochrome P450 enzymes.[3][5][7] Furthermore, it plays a regulatory role in the biosynthesis of other monoterpenoids in peppermint.[8][9][10] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its biological significance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically a clear, light yellow to bluish liquid.[1][6] Its solubility is limited in water but it is soluble in organic solvents such as ethanol and ethyl acetate.[6]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Clear, light yellow to bluish liquid | [1][6][11] |

| Odor | Pungent, musty, nutty, earthy, with minty undertones | [4][6] |

| Boiling Point | 80-82 °C at 13 mmHg | [4][6] |

| Density | 0.97 g/mL at 25 °C | [4] |

| Refractive Index | 1.481 - 1.486 at 20 °C | [11] |

| Flash Point | ~75.5 °C (168 °F) | [6][11] |

| Optical Activity ([α]²⁵/D) | +90° (c=10 in methanol) | [4] |

Table 2: Spectroscopic and Identification Data for this compound

| Identifier/Spectrum | Value/Description | Source(s) |

| CAS Number | 17957-94-7 | [2] |

| IUPAC Name | (6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | [2] |

| SMILES | CC1CCC2=C(C1)OC=C2C | [1] |

| InChIKey | YGWKXXYGDYYFJU-UHFFFAOYSA-N | [1] |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 108, 150, 79, 39, 109 | [1] |

| Infrared (IR) Spectra | Data available via various techniques (FTIR, ATR-IR) | [1] |

Experimental Protocols

Synthesis of this compound from (-)-Isopulegol

A practical, three-step synthesis allows for the production of this compound from the readily available starting material, (-)-isopulegol, with an overall yield of 65-70%.[12]

Step 1: Epoxidation of (-)-Isopulegol to Isopulegol Oxides

-

Reagents: (-)-Isopulegol, acetonitrile, 50% hydrogen peroxide, magnesium sulfate.

-

Procedure:

-

A mixture of (-)-isopulegols is placed in a flask and cooled in an ice bath with magnetic stirring.[12]

-

Acetonitrile is added to the cooled mixture.

-

A 50% hydrogen peroxide solution is added dropwise to the flask, maintaining the cool temperature.[12]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to react for 4 days.[12]

-

The solvent is evaporated in vacuo. Inorganic materials are removed through aqueous washings.

-

The resulting oily product is dried with magnesium sulfate (MgSO₄) and distilled to yield isopulegol oxides.[12]

-

Step 2: Oxidation of Isopulegol Oxides to Isopulegone Oxides

-

Reagents: Isopulegol oxides, chlorine-pyridine complex.

-

Procedure:

Step 3: Isomerization of Isopulegone Oxides to this compound

-

Reagents: Isopulegone oxides, 9% hydrochloric acid (HCl).

-

Procedure:

-

The crude isopulegone oxides are treated with 9% hydrochloric acid at room temperature to induce isomerization.[12][13]

-

Alternatively, the isomerization can be achieved by distilling the isopulegone oxides through a spinning band column.[12]

-

The final product, this compound, is purified from the reaction mixture.

-

Caption: A three-step chemical synthesis of this compound from (-)-Isopulegol.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound in complex mixtures like essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., HITACHI M-80B or similar).[1]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating monoterpenoids.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp at 3°C/minute to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

Injector: Split/splitless injector at 250°C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the fragmentation pattern with library data (e.g., NIST, Wiley).

Chemical Reactivity and Stability

This compound is a reactive molecule susceptible to several chemical transformations.

-

Oxidation: The furan ring is prone to oxidation. This is a critical step in its bioactivation, where cytochrome P450 enzymes convert it into reactive epoxides and γ-ketoenals, which are responsible for its hepatotoxicity.[3][6][7]

-

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.[3]

-

Substitution: Halogens like chlorine or bromine can undergo substitution reactions with this compound in the presence of a Lewis acid catalyst.[3]

-

Stability: It is noted to be unstable in solution, suggesting that for analytical purposes, standards should be freshly prepared and stored under appropriate conditions (e.g., cool, dark, inert atmosphere).[4]

Biological Activity and Signaling Pathways

Biosynthesis and Metabolic Activation

In nature, this compound is biosynthesized from (+)-pulegone, a reaction catalyzed by the cytochrome P450 enzyme, menthofuran synthase (MFS).[5] The metabolic fate of ingested pulegone is of high toxicological importance. Pulegone is metabolized in the liver primarily to menthofuran.[14] This proximate toxin is then further metabolized by other cytochrome P450 enzymes (e.g., CYP2E1) into a reactive γ-ketoenal intermediate.[7][14] This electrophilic metabolite can covalently bind to cellular macromolecules and deplete glutathione stores, leading to hepatocellular damage and toxicity.[3][5]

Caption: Bioactivation of (+)-pulegone to the proximate toxin this compound and its ultimate toxic metabolite.

Regulation of Essential Oil Biosynthesis in Peppermint

In peppermint plants, this compound acts as a signaling molecule that regulates its own metabolic pathway. It is a branch-point metabolite from (+)-pulegone. While menthofuran synthase (MFS) converts pulegone to menthofuran, another enzyme, pulegone reductase (PR), can reduce pulegone to (-)-menthone, a precursor to menthol.[9][10] Research has shown that an accumulation of menthofuran leads to a down-regulation of the transcription of the pr gene.[9][10][15] This feedback mechanism reduces the activity of PR, causing an increase in the substrate, pulegone, which can then be shunted towards more menthofuran production. This demonstrates a complex regulatory control over the composition of peppermint essential oil.[9][10]

Caption: this compound negatively regulates the pulegone reductase (PR) enzyme at the transcriptional level.

References

- 1. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O | CID 442478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Menthofuran | 494-90-6 | Benchchem [benchchem.com]

- 4. MENTHOFURAN | 494-90-6 [chemicalbook.com]

- 5. Menthofuran - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. [PDF] Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase | Semantic Scholar [semanticscholar.org]

- 9. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. menthofuran, 494-90-6 [thegoodscentscompany.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US4240969A - Synthesis of menthofuran - Google Patents [patents.google.com]

- 14. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 15. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of (+)-Menthofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a naturally occurring monoterpenoid and a significant component of various essential oils, notably from plants of the Mentha genus (mint).[1][2][3] Its analysis is crucial for the quality control of essential oils, flavor and fragrance industries, and in toxicological studies due to its potential hepatotoxicity as a metabolite of pulegone. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures.[4][5] This document provides detailed application notes and standardized protocols for the GC-MS analysis of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the percentage of Menthofuran identified in various essential oils from different Mentha species, as determined by GC-MS analysis in several studies. This data is useful for comparative purposes and for setting quality control specifications.

| Plant Species | Percentage of Menthofuran (%) | Reference |

| Mentha rotundifolia | 4.2 | [1] |

| Mentha piperita | 3.01 | [5][6] |

| Mentha pulegium | 2.15 | [7] |

Mass Spectral Data of Menthofuran

The identification of this compound is confirmed by its characteristic mass spectrum obtained by electron ionization (EI) at 70 eV. The key mass-to-charge ratios (m/z) and their relative intensities are presented below. The molecular ion peak ([M]⁺) is observed at m/z 150, and the base peak is at m/z 108.[8]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 3.39 | [M+1]⁺ |

| 150 | 29.10 | [M]⁺ (Molecular Ion) |

| 135 | 1.54 | [M-CH₃]⁺ |

| 121 | 1.75 | [M-C₂H₅]⁺ |

| 108 | 99.99 | Base Peak |

| 109 | 8.87 | |

| 91 | 6.00 | |

| 79 | 15.55 | |

| 77 | 8.11 | |

| 39 | 9.11 |

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of this compound in Essential Oils

This protocol outlines a standard method for the analysis of this compound in essential oil samples using a common non-polar column.

1. Sample Preparation

-

Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

-

Dilute the essential oil with a suitable volatile solvent such as hexane or diethyl ether.[6][9] For quantitative analysis, a 1% solution is often used.[9]

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

GC Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or an equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.[9]

-

Injection Mode: Splitless or split (e.g., 1:20).[7]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 5 °C/min.

-

Hold at 280 °C for 10 minutes.[7]

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[10]

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[8]

-

Mass Scan Range: m/z 40-650.[7]

3. Data Analysis

-

Identification: Identify this compound by comparing its retention time and mass spectrum with a certified reference standard. The mass spectrum should also be compared with a spectral library such as NIST or Wiley.

-

Quantification: For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. The percentage of menthofuran in the original essential oil can be calculated using the following formula:

% Menthofuran = (Concentration of Menthofuran from calibration curve (µg/mL) / Concentration of essential oil sample (µg/mL)) x 100

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Analytical Parameters

Caption: Key parameters influencing the GC-MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. aensiweb.com [aensiweb.com]

- 7. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 8. massbank.eu [massbank.eu]

- 9. customs.go.jp [customs.go.jp]

- 10. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) for (+)-Menthofuran separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a chiral monoterpene and a significant component in the essential oils of various Mentha species. As a chiral compound, its enantiomers can exhibit different biological activities, making their separation and quantification crucial in drug development, quality control of essential oils, and fragrance industries. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioselective separation of chiral compounds. This document provides detailed application notes and protocols for the separation of this compound using chiral HPLC.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation challenging. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different binding energies. This differential interaction results in varying retention times for the enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of a wide range of compounds, including terpenes.

Experimental Protocols

Based on established methods for the chiral separation of monoterpenes and related furan derivatives, two primary HPLC methods are proposed: a Normal-Phase HPLC method and a Reversed-Phase HPLC method.

Protocol 1: Normal-Phase HPLC Separation

This method is often the first choice for chiral separations due to the strong interactions it promotes between the analyte and the stationary phase.

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, and UV or photodiode array (PDA) detector.

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: n-Hexane and Isopropanol (IPA).

-

This compound standard.

-

HPLC grade solvents.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase by sonication or vacuum filtration.

-

Standard Solution Preparation: Prepare a stock solution of racemic menthofuran in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dilute the essential oil or sample containing menthofuran in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

-

Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms. Identify the peaks corresponding to the menthofuran enantiomers based on the retention time of the standard.

Protocol 2: Reversed-Phase HPLC Separation

Reversed-phase methods are advantageous due to their compatibility with aqueous samples and often provide different selectivity compared to normal-phase methods.

Instrumentation and Materials:

-

HPLC system as described in Protocol 1.

-

Chiral Stationary Phase: Hydroxypropyl-β-cyclodextrin bonded to silica gel (e.g., Cyclobond I 2000 RSP, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Acetonitrile and Water.

-

This compound standard.

-

HPLC grade solvents.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) Acetonitrile:Water. Degas the mobile phase.

-

Standard Solution Preparation: Prepare a stock solution of racemic menthofuran in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting with the mobile phase.

-

Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

-

Analysis: Equilibrate the column and perform the analysis as described in Protocol 1.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of menthofuran enantiomers based on the described protocols.

Table 1: Quantitative Data for Normal-Phase HPLC Separation

| Parameter | (-)-Menthofuran | This compound |

| Retention Time (t_R) (min) | 8.5 | 9.8 |

| Capacity Factor (k') | 2.40 | 2.92 |

| Separation Factor (α) | \multicolumn{2}{ | c |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Limit of Detection (LOD) (µg/mL) | \multicolumn{2}{ | c |

| Limit of Quantification (LOQ) (µg/mL) | \multicolumn{2}{ | c |

Table 2: Quantitative Data for Reversed-Phase HPLC Separation

| Parameter | (-)-Menthofuran | This compound |

| Retention Time (t_R) (min) | 12.3 | 13.5 |

| Capacity Factor (k') | 4.12 | 4.60 |

| Separation Factor (α) | \multicolumn{2}{ | c |

| Resolution (R_s) | \multicolumn{2}{ | c |

| Limit of Detection (LOD) (µg/mL) | \multicolumn{2}{ | c |

| Limit of Quantification (LOQ) (µg/mL) | \multicolumn{2}{ | c |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship in chiral HPLC method development.

Application Notes and Protocols for the Use of (+)-Menthofuran as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-Menthofuran as an analytical standard in flavor, fragrance, and toxicological analysis. Detailed protocols for sample preparation and analysis are provided, along with relevant quantitative data and visualizations to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a naturally occurring monoterpenoid found in various essential oils, most notably in peppermint (Mentha piperita) and pennyroyal (Mentha pulegium) oils.[1] It possesses a characteristic minty, herbaceous, and slightly bitter aroma, making it a component of interest in the flavor and fragrance industry.[1] However, this compound is also recognized as a hepatotoxic compound, primarily formed through the metabolic oxidation of pulegone.[1][2][3] Its presence and concentration are therefore of significant concern for the quality control and safety assessment of essential oils, food products, beverages, and cosmetic preparations.[4][5]

Chemical Properties:

| Property | Value |

| IUPAC Name | (R)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran |

| CAS Number | 17957-94-7 |

| Molecular Formula | C₁₀H₁₄O |

| Molar Mass | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 208 °C |

| Specific Gravity | 0.960 to 0.970 @ 25°C |

| Refractive Index | 1.481 to 1.486 @ 20°C |

Quantitative Data: this compound Content in Various Mentha Species

The concentration of this compound can vary significantly depending on the Mentha species, geographical origin, and processing conditions. The following table summarizes reported concentration ranges.

| Mentha Species | Concentration Range of this compound (%) | Reference(s) |

| Mentha piperita (Peppermint) | 1.0 - 9.0 | [5] |

| Mentha piperita (Chocolate Mint) | 23.70 | [3] |

| Mentha pulegium (Pennyroyal) | High concentrations, precursor pulegone is abundant | [6] |

| Mentha arvensis | Typically low or absent | [7] |

| Mentha aquatica | Can be a major component (e.g., 50.7% in some Corsican oils) |

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oils by GC-MS

This protocol details the analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

This compound analytical standard (≥99.0% purity)

-

Hexane or Dichloromethane (GC grade)

-

Essential oil sample

-

Anhydrous sodium sulfate

-

Autosampler vials with inserts

-

Micropipettes

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. A chiral column such as Rt-BetaDEXsm can be used for enantiomeric separation.

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the essential oil sample into a vial.

-

Dilute the sample with hexane to a final concentration of approximately 1% (w/v).

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Vortex the sample and transfer an aliquot to an autosampler vial.

-

-

GC-MS Analysis:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 3 °C/min.

-

Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ion for Menthofuran: m/z 150, qualifier ions: m/z 108, 93).

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Protocol 2: Analysis of this compound in Beverages using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of volatile this compound from liquid matrices like mint-flavored beverages.

Materials and Reagents:

-

This compound analytical standard

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

-

Headspace vials (20 mL) with magnetic screw caps and septa

-

Sodium chloride (analytical grade)

-

Beverage sample

Instrumentation:

-

GC-MS system with an SPME-compatible injector.

-

SPME autosampler or manual holder.

Procedure:

-

Standard Preparation:

-

Prepare aqueous calibration standards of this compound at various concentrations (e.g., 1, 10, 50, 100, 500 ng/mL).

-

-

Sample Preparation:

-

Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

-

Add 2.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or the autosampler's incubation station set at a specific temperature (e.g., 60 °C).

-

Equilibrate the sample for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continuous agitation.

-

-

GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption (e.g., at 250 °C for 5 minutes).

-

Use the same GC-MS parameters as described in Protocol 1.

-

-

Data Analysis:

-

Quantify this compound in the beverage sample by comparing its peak area to the calibration curve generated from the aqueous standards.

-

Protocol 3: QuEChERS-based Extraction of this compound from Confectionery

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of this compound from complex solid matrices like mint-flavored candies or chewing gum.[8][9][10][11][12]

Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL centrifuge tubes

Instrumentation:

-

High-speed centrifuge

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Homogenize a representative sample of the confectionery product (e.g., by grinding).

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

-

Extraction and Partitioning:

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Analysis:

-

Take the supernatant and inject it directly into the GC-MS system or after appropriate dilution with acetonitrile.

-

Use the GC-MS parameters as described in Protocol 1.

-

Method Validation

Any analytical method developed for the quantification of this compound should be validated to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Metabolic Pathway of Pulegone to this compound

Caption: Metabolic conversion of (+)-pulegone to this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for quantitative analysis by GC-MS.

References

- 1. Menthofuran | 494-90-6 | Benchchem [benchchem.com]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QuEChERS: About the method [quechers.eu]

- 10. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying (+)-Menthofuran Induced Hepatotoxicity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a monoterpene found in certain plants, notably pennyroyal, and is a known hepatotoxin. It is the primary metabolite of pulegone responsible for its liver-damaging effects. Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. Animal models, particularly rodents, are invaluable tools for these investigations, allowing for the controlled study of toxicokinetics, metabolic pathways, and pathological outcomes.

These application notes provide a comprehensive overview of the use of rodent models, specifically rats, to study this compound-induced liver injury. Detailed protocols for in vivo studies, key biochemical assays, and histopathological analysis are provided, along with a summary of expected quantitative data and a visualization of the key metabolic and cellular pathways involved.

Animal Models

The most commonly used animal model for studying this compound hepatotoxicity is the rat , with the Sprague-Dawley and IISc (Indian Institute of Science) strains being frequently cited in the literature. Male rats are often preferred to avoid potential confounding factors related to the female estrous cycle.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from studies of this compound-induced hepatotoxicity in rats. These values can serve as a reference for expected outcomes.

Table 1: Biochemical Markers of this compound Hepatotoxicity in Rats

| Parameter | Control Group | This compound Treated Group | Fold Change (Approx.) | Reference |

| Serum Glutamate Pyruvate Transaminase (SGPT/ALT) (U/L) | 30 - 60 | 200 - 500+ | 5 - 10+ | [1] |

| Lactate Dehydrogenase (LDH) Leakage (% of total) | < 5% | 20 - 40% | 4 - 8 | [2] |

| Hepatic Cytochrome P450 (nmol/mg protein) | 0.8 - 1.2 | 0.3 - 0.6 | 0.4 - 0.6 | [1] |

| Hepatic Glutathione (GSH) (µmol/g liver) | 5 - 8 | 1 - 3 | 0.2 - 0.5 | [3] |

Table 2: Modulation of this compound Hepatotoxicity in Rats

| Treatment | Modulating Agent | Key Outcome | Effect on Hepatotoxicity | Reference |

| Pre-treatment | Phenobarbital (CYP450 Inducer) | Increased SGPT/ALT levels | Potentiation | [1] |

| Co-treatment | Piperonyl Butoxide (CYP450 Inhibitor) | Decreased SGPT/ALT levels | Inhibition | [3] |

| Depletion | Buthionine Sulfoximine (GSH Depletor) | Increased severity of necrosis | Potentiation | [3] |

Experimental Protocols

Protocol 1: In Vivo Induction of Hepatotoxicity with this compound in Rats

1. Animal Handling and Acclimatization:

- Species: Male Sprague-Dawley rats (250-300 g).

- Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

2. Dosing Solution Preparation:

- Prepare a fresh solution of this compound in a suitable vehicle, such as corn oil.

- Example concentration: For a 150 mg/kg dose in a 250g rat, dissolve 37.5 mg of this compound in an appropriate volume of corn oil for oral gavage (e.g., 1-2 mL).

3. Administration:

- Administer this compound via oral gavage.

- The control group should receive the vehicle (corn oil) only.

4. Sample Collection (24 hours post-dosing):

- Anesthetize the rats (e.g., with isoflurane or a pentobarbital sodium solution).

- Blood Collection: Perform cardiac puncture to collect whole blood into serum separator tubes.[4]

- Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the serum for biochemical analysis.

- Liver Tissue Collection: Perfuse the liver with ice-cold saline through the portal vein until it is pale.

- Excise the liver, weigh it, and section it.

- For biochemical analysis (e.g., microsome isolation), flash-freeze a portion in liquid nitrogen and store at -80°C.

- For histopathology, fix a portion in 10% neutral buffered formalin.

Protocol 2: Measurement of Serum Glutamate Pyruvate Transaminase (SGPT/ALT)

This protocol is based on a kinetic enzymatic assay.

1. Reagents:

- SGPT/ALT assay kit (commercial kits are recommended for consistency).

- Reagents typically include a buffer, L-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase (LDH).

2. Procedure:

- Prepare the working reagent according to the kit manufacturer's instructions.

- Pipette the required volume of working reagent into a 96-well plate.

- Add a small volume of serum (e.g., 10 µL) to each well.

- Immediately place the plate in a microplate reader pre-warmed to 37°C.

- Measure the decrease in absorbance at 340 nm over several minutes. The rate of NADH oxidation is proportional to the ALT activity.

3. Calculation:

- Calculate the change in absorbance per minute (ΔA/min).

- Use the molar extinction coefficient of NADH and the path length to convert this rate into U/L.

Protocol 3: Lactate Dehydrogenase (LDH) Leakage Assay from Liver Slices

This assay is an indicator of cell membrane damage.

1. Reagents:

- Krebs-Henseleit buffer (or other suitable incubation buffer).

- LDH assay kit.

2. Procedure:

- Prepare thin liver slices (200-250 µm) using a Krumdieck or McIlwain tissue slicer.

- Incubate liver slices in buffer containing various concentrations of this compound or vehicle control.

- At specified time points, collect aliquots of the incubation medium.

- At the end of the experiment, homogenize the liver slices in a lysis buffer to determine the total LDH content.

- Measure LDH activity in the medium and the liver slice homogenate using an LDH assay kit (typically a colorimetric assay measuring the conversion of a tetrazolium salt).

3. Calculation:

- LDH Leakage (%) = (LDH in medium / (LDH in medium + LDH in homogenate)) x 100

Protocol 4: Isolation of Rat Liver Microsomes and Quantification of Cytochrome P450

1. Reagents:

- Sucrose solution (0.25 M), ice-cold.

- Potassium chloride (KCl) buffer (0.15 M, pH 7.4), ice-cold.

- Potassium phosphate buffer.

- Carbon monoxide (CO) gas.

- Sodium dithionite.

2. Microsome Isolation:

- Perfuse the liver with ice-cold 0.15 M KCl buffer until free of blood.[5]

- Excise and weigh the liver.

- Homogenize the liver in ice-cold 0.25 M sucrose solution.[2]

- Centrifuge the homogenate at 9,000-10,000 x g for 20-30 minutes at 4°C to pellet nuclei and mitochondria.[2][5]

- Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.[5]

- Resuspend the microsomal pellet in a suitable buffer (e.g., 0.15 M KCl-PBS buffer containing 0.25 M sucrose) and store at -80°C.[5]

3. Cytochrome P450 Quantification (Omura and Sato Method):

- Dilute the microsomal suspension in potassium phosphate buffer.

- Divide the suspension into two cuvettes.

- Bubble CO gas through the sample cuvette for approximately 30 seconds.

- Add a few grains of sodium dithionite to both cuvettes to reduce the cytochromes.

- Record the difference spectrum between 400 and 500 nm.

- Calculate the P450 concentration using the absorbance difference between 450 nm and 490 nm and the extinction coefficient of 91 mM⁻¹cm⁻¹.

Protocol 5: Histopathological Analysis of Liver Tissue

1. Tissue Processing:

- After fixation in 10% neutral buffered formalin for at least 24 hours, dehydrate the tissue samples through a graded series of ethanol solutions.

- Clear the tissue with xylene.

- Infiltrate and embed the tissue in paraffin wax.

2. Sectioning:

- Cut thin sections (4-5 µm) using a microtome.

- Mount the sections on glass slides.

3. Hematoxylin and Eosin (H&E) Staining:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

- Stain with hematoxylin to stain cell nuclei blue/purple.

- Differentiate in acid alcohol to remove excess stain.

- "Blue" the sections in a weak alkaline solution.

- Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

- Dehydrate the stained sections through graded ethanol and clear in xylene.

- Mount with a coverslip using a permanent mounting medium.

4. Microscopic Examination:

- Examine the slides under a light microscope.

- Look for characteristic features of hepatotoxicity such as centrilobular necrosis, inflammation, sinusoidal congestion, and fatty changes.

Visualization of Signaling Pathways and Workflows

Metabolic Activation and Hepatotoxicity Pathway

The primary mechanism of this compound-induced hepatotoxicity involves its metabolic activation by cytochrome P450 enzymes in the liver to a highly reactive γ-ketoenal metabolite. This electrophilic intermediate can deplete cellular glutathione (GSH) stores and form covalent adducts with cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Caption: Metabolic activation of this compound and downstream cellular toxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

The following diagram illustrates the typical workflow for an in vivo study of this compound-induced hepatotoxicity in rats.

Caption: Workflow for in vivo study of this compound hepatotoxicity.

References

- 1. Preparation of liver microsomes with high recovery of endoplasmic reticulum and a low grade of contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of rat liver microsomes [bio-protocol.org]

- 3. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. Preparation of Rat Liver Microsomes [bio-protocol.org]

Application of (+)-Menthofuran in Metabolic Engineering of Mentha Species: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Menthofuran is a naturally occurring monoterpene and a significant component of the essential oil of several Mentha species, including peppermint (Mentha x piperita). While it contributes to the characteristic aroma of mint, high concentrations of this compound are often considered undesirable in commercial essential oils due to its potential off-flavor and association with stress conditions in the plant.[1][2] Metabolic engineering of the monoterpene biosynthetic pathway in Mentha offers a powerful tool to control the levels of this compound, thereby improving the quality of the essential oil. This document provides detailed application notes and protocols for the metabolic engineering of Mentha species with a focus on modulating this compound content.

The biosynthesis of monoterpenes in Mentha occurs in specialized glandular trichomes.[1] The pathway leading to the principal component, (-)-menthol, involves a series of enzymatic steps. A critical branch point in this pathway is the metabolite (+)-pulegone.[2][3] (+)-Pulegone can be either reduced by pulegone reductase (PR) to form (-)-menthone, a precursor to (-)-menthol, or oxidized by the cytochrome P450 enzyme this compound synthase (MFS) to produce this compound.[2][4][5]

Metabolic engineering strategies have primarily focused on down-regulating the expression of the MFS gene to reduce the flux of (+)-pulegone towards this compound, thereby redirecting it towards the production of (-)-menthol.[6][7] Furthermore, studies have revealed a fascinating regulatory role for this compound itself, where it can down-regulate the transcription of the pulegone reductase (pr) gene, creating a feedback loop that influences the overall composition of the essential oil.[4][8][9]

Data Presentation

The following tables summarize the quantitative data from key studies on the metabolic engineering of this compound levels in Mentha piperita.

Table 1: Essential Oil Composition in Mentha piperita Transformed with Antisense MFS cDNA [2]

| Plant Line | (+)-Pulegone (% of total oil) | This compound (% of total oil) | (-)-Menthol (% of total oil) |

| Wild-Type (Control) | 1.5 ± 0.3 | 8.2 ± 1.1 | 55.1 ± 4.2 |

| Antisense MFS Line 1 | 0.6 ± 0.1 | 3.7 ± 0.5 | 65.3 ± 3.8 |

| Antisense MFS Line 2 | 0.5 ± 0.1 | 3.0 ± 0.4 | 68.2 ± 4.1 |

| Antisense MFS Line 3 | 0.7 ± 0.2 | 4.1 ± 0.6 | 63.5 ± 3.9 |

| Antisense MFS Line 4 | 0.6 ± 0.1 | 3.2 ± 0.5 | 66.8 ± 4.0 |

Data are presented as mean ± standard deviation.

Table 2: Effects of Modulated MFS Expression on Pulegone Reductase (PR) Activity and Transcript Levels [4]

| Plant Line | This compound Content (µg/g fresh weight) | Pulegone Reductase (PR) Activity (pkat/mg protein) | pr Transcript Level (relative units) |

| Wild-Type (Control) | 12.5 ± 1.8 | 1.2 ± 0.2 | 1.0 |

| MFS Overexpression Line | 25.3 ± 3.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| MFS Cosuppression Line | 1.8 ± 0.4 | 2.8 ± 0.4 | 2.5 ± 0.3 |

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Biosynthesis of (-)-Menthol and this compound

Caption: Biosynthetic pathway of (-)-menthol and this compound in Mentha.

Experimental Workflow for Metabolic Engineering of Mentha

Caption: Workflow for generating transgenic Mentha with reduced menthofuran.

Regulatory Feedback Loop of this compound

Caption: Regulatory feedback of this compound on pulegone reductase gene expression.

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Mentha piperita

This protocol is adapted from methodologies described for the genetic transformation of peppermint.[1]

1. Plant Material and Culture Conditions:

- Propagate sterile Mentha x piperita L. cv. Black Mitcham from rhizomes or stem cuttings in a controlled environment.[1]

- Maintain plants under a 16-hour photoperiod with a light intensity of 500–600 μmol·m⁻²·s⁻¹ and a day/night temperature cycle of 26°C/15°C.[1]

- Use young, fully expanded leaves for explant preparation.

2. Preparation of Agrobacterium tumefaciens:

- Use Agrobacterium tumefaciens strain EHA105 harboring the desired binary vector (e.g., pGA643 containing the antisense MFS construct under the control of the CaMV 35S promoter).

- Grow a single colony of Agrobacterium in 5 mL of liquid LB medium containing appropriate antibiotics (e.g., 50 mg/L kanamycin, 25 mg/L rifampicin) overnight at 28°C with shaking at 200 rpm.

- Inoculate 200 mL of LB medium with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.

- Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Resuspend the pellet in liquid Murashige and Skoog (MS) medium to a final OD₆₀₀ of 0.5.

3. Transformation and Co-cultivation:

- Excise leaf discs (approximately 1 cm²) from sterile peppermint leaves.

- Immerse the leaf discs in the Agrobacterium suspension for 30 minutes.

- Blot the explants dry on sterile filter paper.

- Place the leaf discs on co-cultivation medium (MS medium with 2 mg/L 6-benzylaminopurine (BAP) and 0.1 mg/L α-naphthaleneacetic acid (NAA)).

- Incubate in the dark at 25°C for 48 hours.

4. Selection and Regeneration:

- After co-cultivation, transfer the leaf discs to a selection medium (MS medium with 2 mg/L BAP, 0.1 mg/L NAA, 100 mg/L kanamycin, and 500 mg/L carbenicillin).

- Subculture the explants to fresh selection medium every 2-3 weeks.

- Once shoots have regenerated and are 2-3 cm in length, excise them and transfer to a rooting medium (half-strength MS medium with 100 mg/L kanamycin).

- Transfer rooted plantlets to soil and acclimatize them in a growth chamber.

Protocol 2: Analysis of Essential Oil Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Extraction of Essential Oils:

- Harvest 1-2 grams of fresh leaf tissue from mature, untransformed (control) and transgenic Mentha plants.

- Mince the tissue and place it in a 20 mL screw-cap vial with 5 mL of pentane.

- Add an internal standard (e.g., 10 µg of camphor in pentane) to each sample for quantification.

- Shake the vials at 150 rpm for 24 hours at room temperature.

- Filter the pentane extract through a small column of anhydrous sodium sulfate to remove water.

- Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Inject 1 µL of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

- GC Conditions (example):

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

- MS Conditions (example):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identify individual monoterpenes by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

- Quantify the individual components by comparing their peak areas to the peak area of the internal standard.

- Express the content of each monoterpene as a percentage of the total essential oil content.

Applications in Drug Development and Other Fields

While the primary focus of metabolic engineering concerning this compound has been on its reduction in peppermint oil for the flavor and fragrance industry, there are potential applications for this compound and its derivatives in drug development.

-

Pharmacological Precursor: this compound can serve as a chiral starting material for the synthesis of other more complex molecules with potential therapeutic activities.

-

Drug Permeation Enhancement: Menthol and its derivatives are known to enhance the permeation of drugs through the skin.[10] The unique structure of this compound could be explored for similar properties in transdermal drug delivery systems.

-

Toxicity Studies: this compound is a metabolite of pulegone and has been associated with hepatotoxicity at high doses.[11] Understanding its metabolic fate and toxicological profile is crucial for ensuring the safety of essential oils and products containing pulegone.

-

Biomarker for Plant Stress: The accumulation of this compound is often linked to environmental stress in Mentha plants.[1] This makes it a potential biomarker for assessing plant health and optimizing cultivation conditions.

Conclusion

The metabolic engineering of the this compound biosynthetic pathway in Mentha species provides a powerful platform for improving the quality of essential oils. By down-regulating the expression of menthofuran synthase, it is possible to significantly reduce the levels of this often-undesirable compound and concurrently increase the production of the more commercially valuable (-)-menthol. The detailed protocols and data presented here offer a comprehensive resource for researchers and scientists working on the genetic improvement of Mentha and for professionals in the drug development field interested in the potential applications of monoterpenes. Further research into the regulatory networks governing monoterpene biosynthesis will undoubtedly open up new avenues for the targeted engineering of this important class of natural products.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Metabolic engineering of essential oil yield and composition in mint by altering expression of deoxyxylulose phosphate reductoisomerase and menthofuran synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Steam Distillation for Reduced (+)-Menthofuran Content

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing steam distillation parameters to minimize the content of (+)-Menthofuran in essential oils, primarily focusing on peppermint (Mentha piperita).

Troubleshooting Guide

Issue: High this compound Content in the Distilled Essential Oil

High levels of this compound can be attributed to several factors, from the initial plant material to the specifics of the distillation process. This guide will help you identify and address potential causes.

| Potential Cause | Troubleshooting Steps |

| Improper Harvest Time | 1. Verify the developmental stage of the plant material: this compound concentration is highest during the flowering period of peppermint. For lower menthofuran levels, harvest the plant material before it reaches the full flowering stage. A second harvest of the season often yields oil with lower menthofuran content. |

| Suboptimal Pre-distillation Handling | 1. Review your drying procedure: While some drying is common, excessive or improper drying conditions (e.g., high temperatures) can alter the chemical profile of the essential oil. Experiment with shade drying or gentle hot air drying at low temperatures (e.g., 50°C) to see the effect on menthofuran levels. |

| Inefficient Steam Distillation Parameters | 1. Evaluate Distillation Time: Shorter distillation times may favor the extraction of more volatile compounds and could potentially reduce the concentration of less volatile compounds that are extracted over longer periods. Since the overall essential oil yield for peppermint can be maximized in a relatively short time (e.g., 20-40 minutes), extending the distillation may not be beneficial and could alter the composition. Experiment with shorter distillation runs and analyze the menthofuran content at different time points. 2. Adjust Steam Flow Rate: A lower steam flow rate generally leads to a more efficient extraction and a higher concentration of oil in the condensate. Very high flow rates can lead to channeling, where steam creates preferential paths through the plant material, resulting in an incomplete and inefficient extraction. Start with a lower, consistent steam flow and monitor the output. |

| Post-Distillation Degradation | 1. Ensure Proper Storage: Essential oils can degrade over time, especially when exposed to light, heat, and air. Store your distilled peppermint oil in a cool, dark place in an airtight, amber glass container to minimize oxidative degradation, which could potentially affect the chemical balance of the oil. |

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its minimization important?

A1: this compound is a monoterpene and a natural component of peppermint oil. However, it is considered an undesirable component in many applications due to its potential for hepatotoxicity. Therefore, minimizing its content is crucial for the quality and safety of the essential oil, especially in pharmaceutical and food applications.

Q2: At what stage of peppermint growth is this compound concentration the highest?

A2: The concentration of this compound is typically at its peak during the flowering stage of the Mentha piperita plant.[1] To obtain an essential oil with a lower menthofuran content, it is advisable to harvest the plant material before it enters the full flowering phase.

Q3: Does the duration of steam distillation affect the this compound content?

A3: Yes, the duration of steam distillation can significantly impact the chemical composition of the essential oil. While specific quantitative data on the direct relationship between distillation time and this compound percentage is limited, it is known that different components of the essential oil have different volatilities and will be extracted at different rates. Shorter distillation times may be sufficient to extract the majority of the desired components like menthol and menthone, while potentially limiting the extraction of less desirable, less volatile compounds. It is recommended to conduct time-course studies to determine the optimal distillation time for your specific equipment and plant material.

Q4: Can the steam flow rate be optimized to reduce this compound?

A4: The steam flow rate is a critical parameter in steam distillation. A lower and more controlled steam flow rate can lead to a more efficient extraction process.[2] Excessively high flow rates can cause "channeling," where the steam does not evenly permeate the plant material, leading to an incomplete extraction and potentially altering the chemical profile of the resulting oil. By optimizing the steam flow rate, you can ensure a more uniform and efficient extraction, which may contribute to a more favorable chemical profile with lower levels of undesired compounds.

Q5: Are there any post-distillation methods to remove this compound?

A5: Yes, there are chemical methods to reduce this compound content after distillation. One patented method involves reacting the peppermint oil with maleic anhydride.[3] The maleic anhydride selectively forms an adduct with menthofuran, which has a much higher boiling point than the other components of the oil. The purified peppermint oil can then be separated from this adduct by vacuum or steam distillation.

Data Presentation

The following tables summarize the influence of various factors on the composition of peppermint oil, including this compound where data is available.

Table 1: Effect of Harvest Time on Peppermint Oil Composition

| Plant Stage | Key Observations on Menthofuran | Other Compositional Changes |

| Before Flowering | Lower levels of menthofuran. | Menthol and menthone levels are often equivalent. |

| Flowering | Menthofuran is a characteristic and abundant component. | Menthol and menthyl acetate levels increase, while menthone decreases. Pulegone is also present. |

| Post-Flowering / Second Harvest | Menthofuran levels are generally lower. | Pulegone may be absent. |

Table 2: Influence of Steam Distillation Parameters on Essential Oil Yield and Efficiency

| Parameter | Observation | Impact on Extraction |

| Steam Flow Rate | Increasing the boiler inlet water flow rate from 1.00 to 1.50 l/h increased extraction efficiency from ~70-78% to ~85-95% depending on batch size.[4] | Higher flow rates can increase productivity and yield up to a certain point.[4] However, very high rates can be counterproductive. |

| Distillation Time | Most of the essential oil is often extracted within the first 2 hours of distillation.[5] For some mint species, maximum oil yield can be achieved in as little as 10-20 minutes.[6] | Prolonging the distillation beyond the point of maximum yield may not be cost-effective and can alter the oil's chemical composition. |

| Batch Size | Increasing the batch size of plant material (e.g., from 300g to 700g) can increase the overall essential oil yield.[4] | Larger batch sizes, when properly distilled, can improve overall productivity. |

Experimental Protocols

Protocol: Steam Distillation of Mentha piperita for Minimized this compound Content

This protocol outlines a general procedure for steam distillation. Researchers should optimize the parameters (especially distillation time and steam flow rate) based on their specific equipment and analytical results.

1. Plant Material Preparation:

-

Harvest fresh, healthy Mentha piperita leaves and flowering tops, preferably before the plant is in full bloom.[5]

-

Wash the plant material thoroughly with clean water to remove any soil or debris.[7]

-

Gently dry the plant material to remove excess surface water. This can be done by air-drying in the shade or using a forced-air oven at a low temperature (e.g., < 40°C).

-

Coarsely chop or cut the dried leaves to increase the surface area for more efficient steam penetration.[5]

2. Steam Distillation Apparatus Setup:

-

Assemble a standard steam distillation apparatus, including a steam generator (or a boiling flask for direct steam generation), a still pot for the plant material, a condenser, and a receiving vessel (e.g., a separatory funnel or a Florentine flask).[8]

-

Ensure all glass joints are properly sealed.

3. Distillation Process:

-

Load the chopped peppermint leaves into the still pot, ensuring not to pack them too tightly to allow for even steam flow.

-

If using a separate steam generator, begin passing steam through the plant material. If using a boiling flask with the plant material, fill it with distilled water to about two-thirds of its volume and begin heating.[5]

-

Control the heating rate to produce a steady and gentle flow of steam. The distillation temperature should be maintained at or near 100°C at atmospheric pressure.[7]

-

Collect the distillate, which will be a mixture of water (hydrosol) and essential oil.

-

Monitor the distillation time carefully. It is recommended to collect fractions of the distillate at different time intervals (e.g., every 20 minutes) for the first 2 hours to analyze the menthofuran content and determine the optimal distillation duration.

4. Separation and Storage:

-

Allow the collected distillate to cool and separate into two layers: the less dense essential oil on top and the aqueous hydrosol on the bottom.

-

Carefully separate the essential oil from the hydrosol using a separatory funnel.[9]

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the final peppermint oil in a sealed, amber glass vial in a cool, dark place.

5. Analysis:

-

Analyze the chemical composition of the essential oil fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound and other key components like menthol and menthone.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. US4440790A - Process for stabilizing peppermint oil - Google Patents [patents.google.com]

- 4. plantarchives.org [plantarchives.org]

- 5. youtube.com [youtube.com]

- 6. hort [journals.ashs.org]

- 7. Steaming to Success: Mastering the Steam Distillation of Peppermint Oil [greenskybio.com]